

Solubility and stability of 3-Methyl-4-hydroxypyridine under laboratory conditions

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Compound of Interest

Compound Name: 3-Methyl-4-hydroxypyridine

Cat. No.: B3203928

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An In-depth Technical Guide on the Solubility and Stability of **3-Methyl-4-hydroxypyridine** Under Laboratory Conditions

Abstract

3-Methyl-4-hydroxypyridine is a pivotal heterocyclic scaffold in medicinal chemistry and materials science. A comprehensive understanding of its physicochemical properties is a non-negotiable prerequisite for its effective application in research and development. This technical guide provides an in-depth analysis of the solubility and chemical stability of **3-Methyl-4-hydroxypyridine** under standard laboratory conditions. We will explore its solubility profile in a range of common solvents, detailing the underlying intermolecular forces that govern this behavior. Furthermore, this guide elucidates the compound's stability, identifying key degradation pathways under various stress conditions, including oxidative, photolytic, and pH-driven degradation. Detailed, field-proven experimental protocols for both solubility determination and stability assessment are provided, emphasizing the causal reasoning behind methodological choices to ensure the generation of robust and reliable data. This document is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling them to handle, store, and utilize **3-Methyl-4-hydroxypyridine** with confidence and scientific rigor.

Introduction: The Chemical and Biological Significance

3-Methyl-4-hydroxypyridine, also known as 3-methyl-4-pyridinol, belongs to the hydroxypyridine class of compounds. Its structure is characterized by a pyridine ring, which imparts aromaticity and a basic nitrogen atom, a hydroxyl group that can act as a hydrogen bond donor and weak acid, and a methyl group that influences its lipophilicity. A key characteristic of 4-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone form.^{[1][2]} This equilibrium is highly sensitive to the solvent environment, which can significantly impact its chemical reactivity and physical properties.^{[1][2]}

The primary biological activity that has driven interest in this class of compounds is their ability to act as potent iron chelators.^[3] Analogues such as Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one) are used clinically to treat iron overload conditions.^[3] The ability to form stable complexes with metal ions like iron(III) makes understanding the stability and solubility of the parent scaffold fundamentally important for designing new therapeutic agents.^{[3][4]} This guide will provide the foundational physicochemical data and methodologies required for such advanced applications.

Solubility Profile of 3-Methyl-4-hydroxypyridine

The solubility of a compound is a critical determinant of its utility in experimental biology and formulation science. The amphiphilic nature of **3-Methyl-4-hydroxypyridine**, with its polar hydroxyl group and less polar methyl-substituted pyridine ring, results in a nuanced solubility profile.

Theoretical Considerations

- **Solvent Polarity:** The principle of "like dissolves like" is central. The compound is expected to exhibit good solubility in polar protic solvents (e.g., water, methanol) that can engage in hydrogen bonding with both the hydroxyl group and the pyridine nitrogen.^[5] In polar aprotic solvents (e.g., DMSO), dipole-dipole interactions will facilitate dissolution. Conversely, poor solubility is expected in nonpolar solvents (e.g., hexane) where the required energy to break the compound's crystal lattice is not compensated by favorable solute-solvent interactions.^[5]
- **pH-Dependence:** The molecule possesses a weakly acidic hydroxyl group and a weakly basic pyridine nitrogen ($pK_a \approx 5.6$).^{[6][7]} This means its net charge, and therefore aqueous solubility, can be modulated by pH. In acidic solutions ($pH < pK_a$), the pyridine nitrogen will be protonated, forming a cationic species with enhanced water solubility. In alkaline

solutions, the hydroxyl group can be deprotonated, forming an anionic species, which may also influence solubility.

- Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is typically endothermic.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for **3-Methyl-4-hydroxypyridine** in common laboratory solvents at ambient temperature.

Solvent	Chemical Class	Polarity (Relative)	Solubility at 25 °C (g/100 mL)	Citation
Water	Polar Protic	1.000	~1.4	[6][7][8]
Methanol	Polar Protic	0.762	Slightly Soluble	[6][7]
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	0.444	Slightly Soluble	[6][7]

Note: "Slightly Soluble" is a qualitative term from the available data. For precise applications, empirical determination using the protocol below is strongly recommended.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

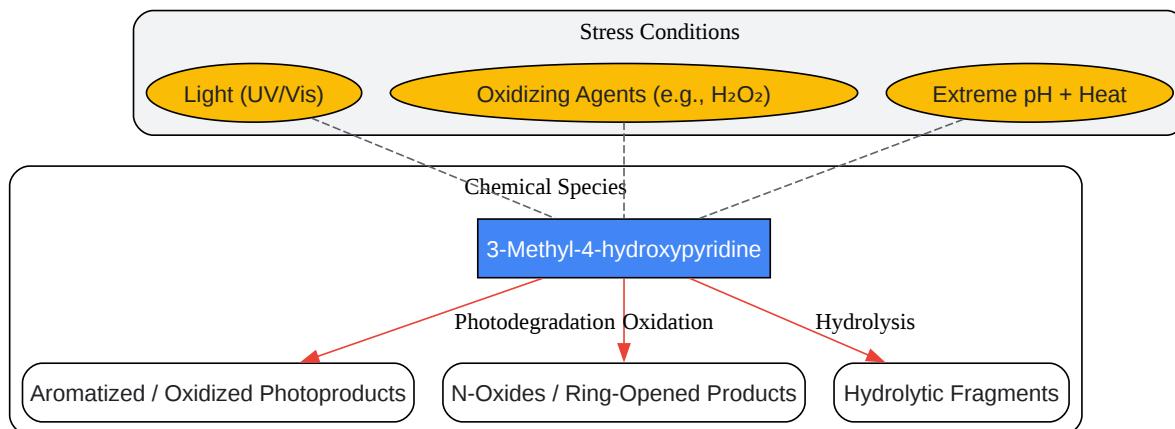
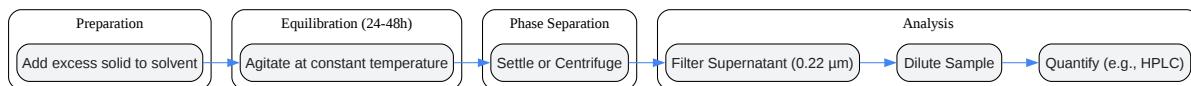
This protocol is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound. It is robust, reliable, and ensures that a true saturated solution is analyzed.

Causality: The core principle is to allow a solid compound to reach its saturation limit in a solvent over an extended period, ensuring the system is at thermodynamic equilibrium. A prolonged agitation time (24-48 hours) is crucial to overcome any kinetic barriers to dissolution.

Methodology:

- Preparation: Add an excess of solid **3-Methyl-4-hydroxypyridine** to a series of glass vials (e.g., 20 mg to 2 mL of each solvent). The visual presence of undissolved solid is essential to confirm that saturation has been reached.
- Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker set to 25 °C. Agitate the samples for 24 to 48 hours. A dark control should be included if the compound is suspected to be light-sensitive.
- Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same temperature for at least 2 hours to permit the sedimentation of undissolved solid. Alternatively, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).
- Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter (chemically compatible with the solvent) to remove any fine particulates. This step is critical to prevent the overestimation of solubility.
- Quantification: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.^[9]
- Calculation: Determine the concentration of the diluted sample against a standard curve and back-calculate the original concentration in the saturated solution to express solubility in units such as mg/mL or g/100 mL.

Visualization: Solubility Determination Workflow



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